1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole
Description
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole is a sulfonamide-linked benzotriazole derivative characterized by a naphthalene ring substituted with an ethoxy group at the 4-position. The sulfonyl bridge connects the naphthalene moiety to the benzotriazole core, a heterocyclic system with three adjacent nitrogen atoms.
Below, we analyze its structural and functional distinctions from these analogs.
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-2-24-17-11-12-18(14-8-4-3-7-13(14)17)25(22,23)21-16-10-6-5-9-15(16)19-20-21/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBXBMZAHCUUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Preparation: The starting material, 4-ethoxynaphthalene, is synthesized through the ethylation of naphthalene.
Sulfonylation: The 4-ethoxynaphthalene undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form 4-ethoxynaphthalen-1-ylsulfonyl chloride.
Coupling with Benzotriazole: The final step involves the coupling of 4-ethoxynaphthalen-1-ylsulfonyl chloride with benzotriazole under basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its sulfonyl and benzotriazole groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s ethoxynaphthalene-sulfonyl group distinguishes it from other benzotriazole derivatives. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions. Methanesulfonyl derivatives are used to generate acyl benzotriazoles , whereas aryl sulfonyl variants (e.g., 4-butoxyphenyl) may improve thermal stability .
- Biological Activity : Nitroimidazole-linked benzotriazoles (e.g., 1-[3-(2-methyl-5-nitroimidazolyl)propyl]-benzotriazole) exhibit antimicrobial and antiprotozoal activity due to the nitro group’s redox properties . The ethoxynaphthalene group may confer distinct bioactivity profiles.
Challenges :
- Steric hindrance from bulky substituents (e.g., naphthalene) may reduce reaction yields.
- Purification via recrystallization (e.g., using isopropanol) is common for sulfonamide derivatives .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-1,2,3-benzotriazole (CAS No. 296791-44-1) is a complex organic compound characterized by its unique structure, which includes a benzotriazole moiety linked to a sulfonyl group and an ethoxynaphthalene substituent. This compound has garnered attention in various fields such as pharmaceuticals, materials science, and corrosion inhibition due to its promising biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 353.4 g/mol. The structure integrates a five-membered heterocyclic benzotriazole ring fused with a naphthalene derivative via a sulfonyl linkage, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzotriazole and sulfonyl groups often exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound have been explored in several studies.
Antibacterial Activity
The antibacterial properties of benzotriazole derivatives are well-documented. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Anticancer Activity
Preliminary studies suggest that derivatives of benzotriazole may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl group may enhance interactions with biological targets involved in cancer progression.
Case Studies
Case Study 1: Antifungal Screening
A study synthesized several benzotriazole derivatives and tested their antifungal activity against Botrytis cinerea. Among the synthesized compounds, those with ethoxy substituents showed superior activity compared to standard antifungal agents like pyraclostrobin.
Case Study 2: Antibacterial Efficacy
In another research effort, a series of sulfonamide-based compounds were evaluated for their antibacterial properties. The results indicated that modifications to the benzotriazole core significantly influenced the antibacterial potency against Escherichia coli and Staphylococcus aureus.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group may act as an electrophilic center that interacts with nucleophilic sites on target enzymes.
- Membrane Disruption : The hydrophobic naphthalene moiety can integrate into lipid bilayers, leading to membrane destabilization.
Research Findings Summary Table
| Activity Type | Target Organisms/Cells | Activity Level | Mechanism |
|---|---|---|---|
| Antifungal | Botrytis cinerea | Moderate to High | Membrane disruption |
| Antibacterial | E. coli, S. aureus | Moderate | Enzyme inhibition |
| Anticancer | Cancer cell lines | Preliminary | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
